molecular formula C16H19F6NO B13040731 3,5-Bis(trifluoromethyl)phenyl octanamide

3,5-Bis(trifluoromethyl)phenyl octanamide

Katalognummer: B13040731
Molekulargewicht: 355.32 g/mol
InChI-Schlüssel: KOVKMBCGUQSLGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis(trifluoromethyl)phenyl octanamide is a chemical compound with the molecular formula C16H19F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an octanamide chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)phenyl octanamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with octanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis(trifluoromethyl)phenyl octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl octanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Bis(trifluoromethyl)phenyl octanamide is unique due to its specific combination of trifluoromethyl groups and an octanamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C16H19F6NO

Molekulargewicht

355.32 g/mol

IUPAC-Name

N-[3,5-bis(trifluoromethyl)phenyl]octanamide

InChI

InChI=1S/C16H19F6NO/c1-2-3-4-5-6-7-14(24)23-13-9-11(15(17,18)19)8-12(10-13)16(20,21)22/h8-10H,2-7H2,1H3,(H,23,24)

InChI-Schlüssel

KOVKMBCGUQSLGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.